Trans vs. Cis Linker: Superior Ternary Complex Cooperativity Despite Weaker Binary VHL Binding
In a direct matched-pair comparison using fluorescence polarization (FP) competitive binding assays against the recombinant VHL:Elongin C:Elongin B (VCB) complex, trans-cyclohexyl linker compounds consistently exhibited weaker binary binding affinity than their cis-cyclohexyl counterparts [1]. For the full PROTAC molecules, the trans-linker XL01126 showed a binary Kd of >0.820 µM vs. 0.326 µM for its cis-analogue XL01134, a 2.51-fold difference. Across a panel of truncated linker-ligand conjugates, the trans/cis Kd ratio ranged from 1.52 (MP-1-21, Kd 0.540 µM trans vs. MP-1-39, Kd 0.354 µM cis) to 2.25 (MP-1-105, Kd 0.585 µM trans vs. MP-1-106, Kd 0.260 µM cis), with intermediate values of 1.64 (MP-1-85, Kd 0.514 µM trans vs. MP-1-95, Kd 0.313 µM cis), as confirmed by isothermal titration calorimetry (ITC) [1]. Despite this apparently unfavorable binary binding profile, XL01126 functions as a superior LRRK2 degrader (DC50 14-72 nM, Dmax 82-90%, degradation t1/2 0.6-2.4 h) with a positive ternary complex cooperativity factor α = 5.7, demonstrating that the rigid trans-cyclohexyl geometry promotes productive ternary complex formation that overcomes weaker binary binding [2]. High-resolution co-crystal structures (PDB 9EQJ) revealed that the trans linker adopts an extended 'stick-out' conformation with both substituents equatorial, while the cis linker collapses into a 'folded-back' conformation with intramolecular contacts to VHL [1].
| Evidence Dimension | VHL binary binding affinity (Kd) and LRRK2 degradation potency (DC50 / cooperativity α) |
|---|---|
| Target Compound Data | trans-cyclohexyl PROTAC XL01126: VHL Kd >0.820 µM; LRRK2 DC50 14-72 nM; Dmax 82-90%; t1/2 0.6-2.4 h; cooperativity α = 5.7 |
| Comparator Or Baseline | cis-cyclohexyl PROTAC XL01134: VHL Kd 0.326 µM; trans/cis Kd ratios 1.52-2.51 across matched-pair series; inferior degradation activity |
| Quantified Difference | trans/cis VHL Kd ratio: 1.52- to 2.51-fold (trans weaker); cooperativity α = 5.7 for trans XL01126 (superior ternary complex formation compensating for weaker binary binding) |
| Conditions | FP competitive binding assay (VCB complex); ITC confirmation; LRRK2 degradation in multiple cell lines; co-crystal structures PDB 9EQJ |
Why This Matters
For PROTAC developers, the trans-cyclohexyl linker represents a rational design choice when ternary complex cooperativity—rather than binary binding affinity—is the primary determinant of degradation efficiency, a scenario increasingly recognized in targeted protein degradation programs.
- [1] Pierri, M., Liu, X., Kroupova, A., Rutter, Z., Hallatt, A.J., & Ciulli, A. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters, 110, 129861. DOI: 10.1016/j.bmcl.2024.129861. View Source
- [2] Liu, X., et al. (2022). Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2. Journal of the American Chemical Society, 144(37), 16930-16952. DOI: 10.1021/jacs.2c06499. View Source
